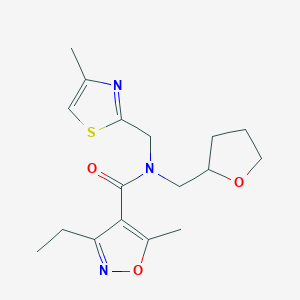![molecular formula C28H38N2O4 B14078570 tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate](/img/structure/B14078570.png)
tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and an octyl chain. This compound is often used in peptide synthesis and other organic synthesis applications due to its protective groups that can be selectively removed under specific conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate typically involves the following steps:
Protection of the amine group: The amine group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the carbamate: The protected amine is then reacted with tert-butyl chloroformate to form the tert-butyl carbamate. This reaction is typically carried out in an organic solvent such as dichloromethane.
Coupling with the octyl chain: The final step involves coupling the protected amine with an octyl chain. This is achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate undergoes several types of chemical reactions, including:
Deprotection reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be removed using acidic conditions.
Substitution reactions: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Hydrolysis reactions: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Fmoc deprotection: Piperidine in dimethylformamide (DMF)
Tert-butyl deprotection: Trifluoroacetic acid (TFA) in dichloromethane
Coupling reactions: DCC and DMAP in dichloromethane
Major Products
Fmoc deprotection: The major product is the free amine.
Tert-butyl deprotection: The major product is the free carboxylic acid.
Coupling reactions: The major product is the coupled peptide or amide.
科学研究应用
Tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate has several scientific research applications:
Peptide synthesis: It is used as a building block in the synthesis of peptides, where the Fmoc group serves as a protective group for the amine.
Organic synthesis: The compound is used in various organic synthesis applications, including the synthesis of complex molecules and natural products.
Biological research: It is used in the study of protein-protein interactions and enzyme mechanisms.
Medicinal chemistry: The compound is used in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate involves the selective protection and deprotection of functional groups. The Fmoc group protects the amine group during peptide synthesis, preventing unwanted side reactions. The tert-butyl group protects the carboxylic acid group, allowing for selective deprotection and further functionalization. The compound’s molecular targets and pathways are primarily related to its use in peptide synthesis and organic synthesis.
相似化合物的比较
Similar Compounds
5-tert-Butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate: Similar in structure but with a glutamate backbone instead of an octyl chain.
1-tert-Butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate: Similar in structure but with an aspartate backbone.
Uniqueness
Tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate is unique due to its long octyl chain, which provides additional flexibility and hydrophobicity compared to other similar compounds. This makes it particularly useful in the synthesis of hydrophobic peptides and other complex molecules.
属性
分子式 |
C28H38N2O4 |
|---|---|
分子量 |
466.6 g/mol |
IUPAC 名称 |
tert-butyl N-[8-(9H-fluoren-9-ylmethoxycarbonylamino)octyl]carbamate |
InChI |
InChI=1S/C28H38N2O4/c1-28(2,3)34-27(32)30-19-13-7-5-4-6-12-18-29-26(31)33-20-25-23-16-10-8-14-21(23)22-15-9-11-17-24(22)25/h8-11,14-17,25H,4-7,12-13,18-20H2,1-3H3,(H,29,31)(H,30,32) |
InChI 键 |
PHDRIBYOLMXLCI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCCCCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


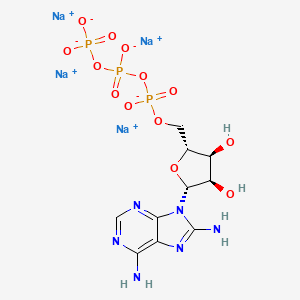
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-3-methyloct-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B14078500.png)

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)
![methyl 3-[8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14078510.png)
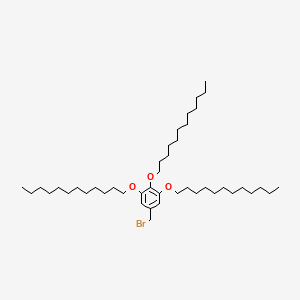
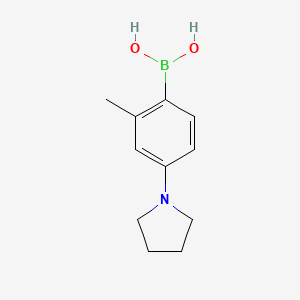
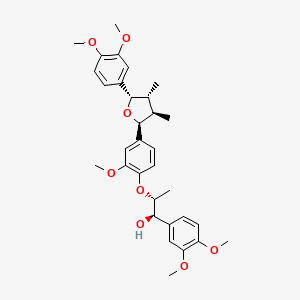
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)




